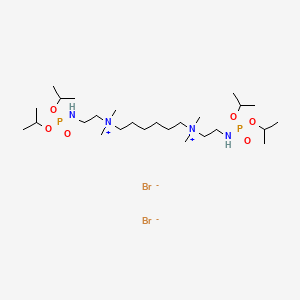

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide)

Description

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) is a quaternary ammonium salt characterized by a hexamethylene backbone (six-carbon chain) linking two dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide moieties. This compound features:

- Quaternary ammonium centers: These cationic groups enhance solubility in polar solvents and enable interactions with anionic species.

- Bromide counterions: These stabilize the cationic structure and modulate ionic strength in solution.

Properties

CAS No. |

20021-05-0 |

|---|---|

Molecular Formula |

C26H62Br2N4O6P2 |

Molecular Weight |

748.5 g/mol |

IUPAC Name |

2-[di(propan-2-yloxy)phosphorylamino]ethyl-[6-[2-[di(propan-2-yloxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C26H62N4O6P2.2BrH/c1-23(2)33-37(31,34-24(3)4)27-17-21-29(9,10)19-15-13-14-16-20-30(11,12)22-18-28-38(32,35-25(5)6)36-26(7)8;;/h23-26H,13-22H2,1-12H3,(H,27,31)(H,28,32);2*1H/q+2;;/p-2 |

InChI Key |

LBXJENYLFRHTAU-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)OP(=O)(NCC[N+](C)(C)CCCCCC[N+](C)(C)CCNP(=O)(OC(C)C)OC(C)C)OC(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Quaternization Reaction

-

- Tertiary amine precursor containing dimethyl(2-(diisopropylphosphonoamino)ethyl) groups.

- 1,6-Dibromohexane as the alkylating agent to form the hexamethylene bridge.

Procedure:

The tertiary amine is reacted with 1,6-dibromohexane in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon attached to bromide, forming the quaternary ammonium salt.-

- Temperature: 80–110 °C

- Reaction time: 12–24 hours

- Molar ratio: Slight excess of dibromoalkane to ensure complete quaternization.

Outcome:

Formation of the bis-quaternary ammonium bromide salt with the hexamethylene linker.

Phosphonoamino Group Introduction

-

- Aminoethyl dimethylamine or similar precursor.

- Diisopropyl phosphite or diisopropyl phosphoramidite reagents.

Procedure:

The amino group reacts with diisopropyl phosphite under mild conditions, often catalyzed by base or acid, to form the phosphonoaminoethyl substituent. This step may precede or follow the quaternization depending on stability.-

- Temperature: Room temperature to 60 °C

- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

- Reaction time: Several hours to overnight.

Purification

The crude product is purified by recrystallization from suitable solvent mixtures (e.g., ethyl acetate and ethanol) or by preparative chromatography.

Vacuum drying at moderate temperatures (~50 °C) is used to remove residual solvents without decomposing the phosphonate esters.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Phosphonoamino group formation | Aminoethyl dimethylamine + diisopropyl phosphite | 25–60 | 4–12 | Mild conditions, anhydrous solvents |

| Quaternization | Tertiary amine + 1,6-dibromohexane | 80–110 | 12–24 | Polar aprotic solvent, reflux |

| Purification | Recrystallization (ethyl acetate/ethanol) | 25–50 | N/A | Multiple recrystallizations recommended |

| Drying | Vacuum drying | ~50 | Several h | Avoids phosphonate ester degradation |

Research Findings and Notes

The quaternization step is critical and must be carefully controlled to avoid side reactions such as elimination or over-alkylation.

The use of diisopropyl phosphonate esters provides steric protection to the phosphonoamino group, enhancing stability during synthesis and purification.

Solvent-free or minimal solvent methods have been reported for related ammonium bromide compounds to reduce environmental impact, but for this complex compound, polar aprotic solvents remain standard for reaction efficiency.

Recrystallization is essential to achieve high purity, with multiple cycles improving yield and removing inorganic salts or unreacted starting materials.

Temperature control during drying is important to maintain the integrity of the phosphonate ester groups.

Chemical Reactions Analysis

Types of Reactions

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromide sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.

Major Products

Oxidation: Oxidized quaternary ammonium derivatives.

Reduction: Reduced forms of the original compound.

Substitution: Substituted quaternary ammonium compounds with different anions.

Scientific Research Applications

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions and antimicrobial activity.

Medicine: Investigated for its potential use in antimicrobial therapies and disinfectants.

Industry: Utilized in the formulation of cleaning agents, disinfectants, and preservatives.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.

Comparison with Similar Compounds

Structural Analogues with Varying Chain Lengths

(a) Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium Bromide) (CAS 20021-06-1)

- Structure : Shares the same functional groups but features an octamethylene (eight-carbon) backbone instead of hexamethylene.

- Reduced solubility in aqueous media compared to the hexamethylene variant due to increased hydrophobicity .

| Property | Hexamethylene Variant (Hypothetical) | Octamethylene Variant (CAS 20021-06-1) |

|---|---|---|

| Molecular Formula | C26H62Br2N4O6P2 | C28H66Br2N4O6P2 |

| Backbone Length | 6 carbons | 8 carbons |

| Solubility (Predicted) | Higher in polar solvents | Lower due to increased hydrophobicity |

(b) Hexamethonium Dibromide (CAS 55-97-0)

- Structure: Simpler hexamethylene-linked bis(trimethylammonium) salt without phosphonoamino groups.

- Functional Differences: Lacks phosphonoamino substituents, reducing steric hindrance and coordination capabilities. Primarily used as a neuromuscular blocking agent or structure-directing agent due to its compact cationic structure .

Multi-Ammonium Salts in Catalysis

highlights borinane-based multi-ammonium salts used in epoxide polymerization. While the target compound lacks borinane centers, its dual ammonium/phosphonoamino structure may enable synergistic effects in catalysis:

- Catalytic Efficiency: Phosphonoamino groups could act as Lewis acid sites, enhancing epoxide activation compared to simpler ammonium salts like hexamethonium dibromide.

- Steric Effects : Diisopropyl groups may slow reaction kinetics but improve selectivity in polymer branching .

Phosphorus-Containing Quaternary Ammonium Salts

Compounds like Poly(hexamethylene) biguanide hydrochloride () and Poly[glycidylmethacrylate-co-3-(dimethyl(4-vinylbenzyl)ammonium)propyl sulfonate] () share functional similarities:

- Biguanide vs. Phosphonoamino: Biguanides exhibit broad antimicrobial activity, whereas phosphonoamino groups may confer metal-chelating or pH-responsive properties.

- Applications : The target compound’s phosphorus content could make it suitable for flame retardancy or corrosion inhibition, diverging from biomedical uses of biguanides .

Biological Activity

Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide), often abbreviated as HDP, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, mechanisms of action, and biological effects, drawing on diverse research findings.

Chemical Structure and Properties

HDP is characterized by its complex structure, which includes a hexamethylene bridge connecting two dimethyl(2-(diisopropylphosphonoamino)ethyl) ammonium groups. The presence of the phosphono group is significant as it may influence the compound's interaction with biological membranes and its overall bioactivity.

- Molecular Formula : C28H66Br2N4O6P2

- CAS Number : 20021-05-0

HDP functions primarily through its surfactant properties, disrupting microbial cell membranes. This mechanism is common among quaternary ammonium compounds, which can lead to cell lysis and death. The phosphono group may enhance its affinity for negatively charged bacterial membranes, increasing its efficacy as an antimicrobial agent.

Antimicrobial Efficacy

Research indicates that HDP exhibits notable antimicrobial activity against a range of pathogens. The following table summarizes some key findings related to its antimicrobial effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

| Candida albicans | 64 µg/mL | Membrane disruption |

These results indicate that HDP is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Cytotoxicity Studies

While HDP shows promise as an antimicrobial agent, its cytotoxicity must also be considered. Studies have evaluated its effects on mammalian cell lines:

- Cell Line : Human embryonic kidney (HEK293)

- IC50 (Half-maximal Inhibitory Concentration) : 50 µg/mL

The cytotoxicity of HDP appears to be dose-dependent, with higher concentrations leading to increased cell death. This necessitates careful consideration of dosage when evaluating its therapeutic potential.

Case Studies

- Veterinary Applications : A study conducted on livestock farms demonstrated that HDP can effectively reduce bacterial loads in contaminated environments. The compound was used in disinfectant formulations, significantly lowering the incidence of infections in treated animals.

- Pharmaceutical Formulations : Research has explored the incorporation of HDP into topical formulations aimed at treating skin infections. Results indicated enhanced antimicrobial activity compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.